molecular formula C14H20O2S B14402623 2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane CAS No. 88357-20-4

2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane

Cat. No.: B14402623
CAS No.: 88357-20-4
M. Wt: 252.37 g/mol
InChI Key: BHRSFBNDOCWXDK-UHFFFAOYSA-N
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Description

2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane typically involves the reaction of 4-[(propan-2-yl)sulfanyl]benzyl alcohol with 2-methyl-1,3-dioxolane under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or proteins, potentially inhibiting or modifying their activity. The dioxolane ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate: Similar structure but with an acetate group instead of a dioxolane ring.

    2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid: Contains a thiazole ring and a phenoxy acetic acid group.

Uniqueness

2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a sulfanyl group, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

88357-20-4

Molecular Formula

C14H20O2S

Molecular Weight

252.37 g/mol

IUPAC Name

2-methyl-2-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3-dioxolane

InChI

InChI=1S/C14H20O2S/c1-11(2)17-13-6-4-12(5-7-13)10-14(3)15-8-9-16-14/h4-7,11H,8-10H2,1-3H3

InChI Key

BHRSFBNDOCWXDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC2(OCCO2)C

Origin of Product

United States

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